molecular formula C8H10O4 B3255729 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid CAS No. 259097-30-8

1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B3255729
CAS No.: 259097-30-8
M. Wt: 170.16 g/mol
InChI Key: PQVRAZUBHOAPBL-UHFFFAOYSA-N
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Description

1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is a spirocyclic compound featuring a spiro[2.2]pentane core substituted with a methoxycarbonyl (-COOMe) and a carboxylic acid (-COOH) group. The spiro[2.2]pentane scaffold consists of two fused cyclopropane rings sharing a single central carbon atom, creating a highly strained and rigid structure .

Synthesis routes for analogous spiro compounds often involve cyclopropanation strategies or derivatization of preformed spiro scaffolds. For example, spiro[2.2]pentane-1-carboxylic acid (CAS 17202-64-1) is a precursor that can undergo esterification or amidation to introduce functional groups like methoxycarbonyl .

Properties

IUPAC Name

2-methoxycarbonylspiro[2.2]pentane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-12-6(11)8(5(9)10)4-7(8)2-3-7/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVRAZUBHOAPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC12CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through cyclopropanation reactions, where a suitable diene or alkene is treated with a carbene or carbenoid reagent.

    Introduction of functional groups: The methoxycarbonyl and carboxylic acid groups are introduced through esterification and oxidation reactions, respectively.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The spirocyclic core can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: The strained spirocyclic core can be utilized in the development of novel materials with unique mechanical or electronic properties.

Mechanism of Action

The mechanism by which 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

(a) 4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic Acid

This compound differs by substituting the methoxy group with ethoxy (-COOEt). Key distinctions include:

  • Molecular Formula : C₉H₁₂O₄ vs. C₈H₁₀O₄ (target compound).
  • Physical Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 125.9 Ų) indicate slightly larger molecular volume compared to the methoxy variant .
  • Reactivity : The ethoxy group may alter solubility and steric effects in coupling reactions.

(b) (1S)-4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid

This chlorinated derivative introduces significant steric and electronic differences:

  • Molecular Weight : 249.9 g/mol (vs. ~170 g/mol for the target compound) .
  • Applications : The chlorine atoms enhance electrophilicity, making it suitable for nucleophilic substitution reactions, but reduce biocompatibility compared to the methoxycarbonyl variant .

Bicyclo[1.1.1]pentane Derivatives

(a) 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

This bicyclo analog replaces the spiro core with a bicyclo[1.1.1]pentane scaffold:

  • Synthesis : Produced via SOCl₂-mediated esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in MeOH, yielding 80% in batch reactions .
  • Applications : Widely used in photoredox and copper-catalyzed C–N couplings for medicinal compounds (e.g., BCP scaffolds) .
  • Strain Energy : Bicyclo[1.1.1]pentane exhibits higher strain (~70 kcal/mol) than spiro[2.2]pentane (~50 kcal/mol), influencing reactivity and stability .

(b) 4-(Methoxycarbonyl)cubane-1-carboxylic Acid

A cubane-based analog with a methoxycarbonyl group:

  • Molecular Formula : C₁₁H₁₀O₄ (vs. C₈H₁₀O₄ for the target compound).

Cyclobutane and Cyclopentane Derivatives

(a) 1-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

This cyclobutane derivative lacks spiro/bicyclo strain but shares dual carboxyl groups:

  • Molecular Weight : 158.15 g/mol (vs. ~170 g/mol for the target compound) .
  • Reactivity : Reduced ring strain compared to spiro systems may lower reactivity in coupling reactions .

(b) 1-Amino-2-hydroxycyclopentanecarboxylic Acid

A cyclopentane derivative with amino and hydroxyl groups:

  • Applications : Used in peptide mimetics but lacks the rigidity of spiro systems, impacting conformational control .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Strain Energy (kcal/mol)
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid C₈H₁₀O₄ ~170* -COOH, -COOMe ~50
4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid C₉H₁₂O₄ 184.07 -COOH, -COOEt ~50
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₈H₁₀O₄ 170.16 -COOH, -COOMe ~70
1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid C₇H₁₀O₄ 158.15 -COOH, -COOMe ~26 (cyclobutane)

*Estimated based on spiro[2.2]pentane-1-carboxylic acid (112.13 g/mol) + methoxycarbonyl (58.04 g/mol).

Key Findings and Implications

  • Structural Rigidity : Spiro[2.2]pentane derivatives offer intermediate strain energy between bicyclo[1.1.1]pentane and cyclobutane systems, balancing reactivity and stability .
  • Bioisosteric Potential: The target compound’s rigidity and small size make it superior to cyclobutane analogs for replacing aromatic rings in drug design .
  • Synthetic Accessibility : Bicyclo[1.1.1]pentane derivatives are more extensively studied, but spiro systems are emerging as viable alternatives with distinct stereochemical profiles .

Biological Activity

1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is a unique organic compound known for its spirocyclic structure, which contributes to its biological activity. This compound has garnered attention in pharmaceutical chemistry due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical formula for 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is C8H12O4C_8H_{12}O_4. The spiro structure creates a rigid conformation that may influence its biological interactions and efficacy.

PropertyValue
Molecular Weight172.18 g/mol
CAS Number259097-30-8
SolubilitySoluble in water, alcohols
Melting PointNot available

The biological activity of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The methoxycarbonyl group enhances lipophilicity, which may improve membrane permeability and facilitate cellular uptake.

Antimicrobial Activity

Research indicates that spirocyclic compounds, including 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial properties of several spirocyclic compounds, including 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity .
  • Anticancer Activity : A recent investigation into the cytotoxic effects of spirocyclic acids revealed that 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exhibited a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of 25 µM .

Structure-Activity Relationship (SAR)

The biological activity of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid can be influenced by structural modifications:

  • Substituent Variations : Altering the substituents on the spiro framework can enhance or diminish biological activity.
  • Stereochemistry : The stereochemical configuration plays a crucial role in receptor binding affinity and overall efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
Reactant of Route 2
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

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